molecular formula C14H12ClNO2 B1421764 2-Chloro-5-(4-ethoxybenzoyl)pyridine CAS No. 1187165-14-5

2-Chloro-5-(4-ethoxybenzoyl)pyridine

Cat. No.: B1421764
CAS No.: 1187165-14-5
M. Wt: 261.7 g/mol
InChI Key: LPHJLNMMODMCLN-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethoxybenzoyl)pyridine: is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of pyridine, substituted with a chloro group at the second position and a 4-ethoxybenzoyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-ethoxybenzoyl)pyridine typically involves the acylation of 2-chloropyridine with 4-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 2-Chloro-5-(4-ethoxybenzoyl)pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, potentially forming corresponding N-oxides. Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products may include 2-azido-5-(4-ethoxybenzoyl)pyridine or 2-thiocyanato-5-(4-ethoxybenzoyl)pyridine.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Corresponding alcohols from the reduction of the carbonyl group.

Scientific Research Applications

Chemistry: 2-Chloro-5-(4-ethoxybenzoyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be utilized in various organic transformations.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethoxybenzoyl)pyridine would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and ethoxybenzoyl groups could influence its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

    2-Chloro-5-benzoylpyridine: Similar structure but lacks the ethoxy group, which may affect its reactivity and applications.

    2-Chloro-5-(4-methoxybenzoyl)pyridine: Contains a methoxy group instead of an ethoxy group, which could influence its chemical properties and biological activity.

Uniqueness: 2-Chloro-5-(4-ethoxybenzoyl)pyridine is unique due to the presence of the ethoxy group, which can impact its solubility, reactivity, and potential interactions with biological targets. This structural feature may provide advantages in specific applications, such as improved pharmacokinetic properties in medicinal chemistry or enhanced material properties in industrial applications.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-2-18-12-6-3-10(4-7-12)14(17)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHJLNMMODMCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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